[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde
Overview
Description
[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused triazole and pyridazine ring system, which imparts unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with 3-aminopyridazine, followed by cyclization to form the triazole ring . The reaction conditions often include the use of catalysts and solvents such as acetic acid or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
This compound has shown potential in biological and medicinal research, particularly as an inhibitor of specific enzymes and receptors. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are employed in the development of new drugs and crop protection agents .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridazine ring.
[1,2,3]Triazole-Fused Pyrazines: These compounds share the triazole ring but differ in the fused heterocyclic system.
Uniqueness
[1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a compound of significant interest .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-4-6-9-8-5-2-1-3-7-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCMLASTAFFGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520971 | |
Record name | [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87841-07-4 | |
Record name | [1,2,4]Triazolo[4,3-b]pyridazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60520971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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